

A Technical Guide to the Isotopic Composition of 2-Cyclopropylethan-1-amine-d4

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Compound of Interest

Compound Name: 2-Cyclopropylethan-1-amine-d4

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Audience: Researchers, scientists, and drug development professionals.

This technical guide addresses the isotopic composition of **2-Cyclopropylethan-1-amine-d4**. It is critical to distinguish between the concepts of "natural abundance" and "isotopic enrichment." Natural abundance refers to the constant, low-level presence of heavy isotopes in elements as found in nature. In contrast, **2-Cyclopropylethan-1-amine-d4** is a synthetic molecule, intentionally enriched with deuterium (a heavy isotope of hydrogen) at specific positions. Therefore, its isotopic profile is artificial and does not occur naturally. This guide will first detail the natural isotopic abundance of its constituent elements and then describe the experimental protocols used to verify the isotopic purity and enrichment of the synthesized deuterated compound.

Natural Abundance of Constituent Elements

Any organic molecule, including the non-deuterated parent compound 2-Cyclopropylethanamine, has a baseline isotopic distribution determined by the natural abundance of the stable isotopes of its elements. These naturally occurring heavy isotopes contribute to small M+1 and M+2 peaks in mass spectrometry.

The following table summarizes the natural abundance of the relevant stable isotopes.

Element	Isotope	Isotopic Mass (Da)	Natural Abundance (%)
Hydrogen	¹ H (Protium)	1.007825	99.985
² H (Deuterium, D)	2.014102	~0.0156[1][2]	
Carbon	¹² C	12.000000	98.93
¹³ C	13.003355	~1.07[3]	
Nitrogen	¹⁴ N	14.003074	99.62[4]
¹⁵ N	15.000109	~0.38[4]	

2-Cyclopropylethan-1-amine-d4: A Synthetically Enriched Standard

2-Cyclopropylethan-1-amine-d4 is the deuterated form of 2-Cyclopropylethanamine ($C_5H_{11}N$).^[5] In such compounds, four specific hydrogen atoms (¹H) have been replaced with deuterium atoms (²H or D). This targeted isotopic enrichment makes these molecules highly valuable as internal standards for quantitative analysis by mass spectrometry, where their increased mass allows them to be distinguished from the non-labeled analyte.

The key metrics for a synthetic compound like this are isotopic purity and deuterium enrichment, which quantify the success of the deuteration process. These values are determined experimentally for each synthesized batch.

The table below compares the theoretical monoisotopic masses of the parent compound and its d4 isotopologue.

Compound	Molecular Formula	Theoretical Monoisotopic Mass (Da)
2-Cyclopropylethanamine	$C_5H_{11}N$	85.089149
2-Cyclopropylethan-1-amine-d4	$C_5H_7D_4N$	89.114257

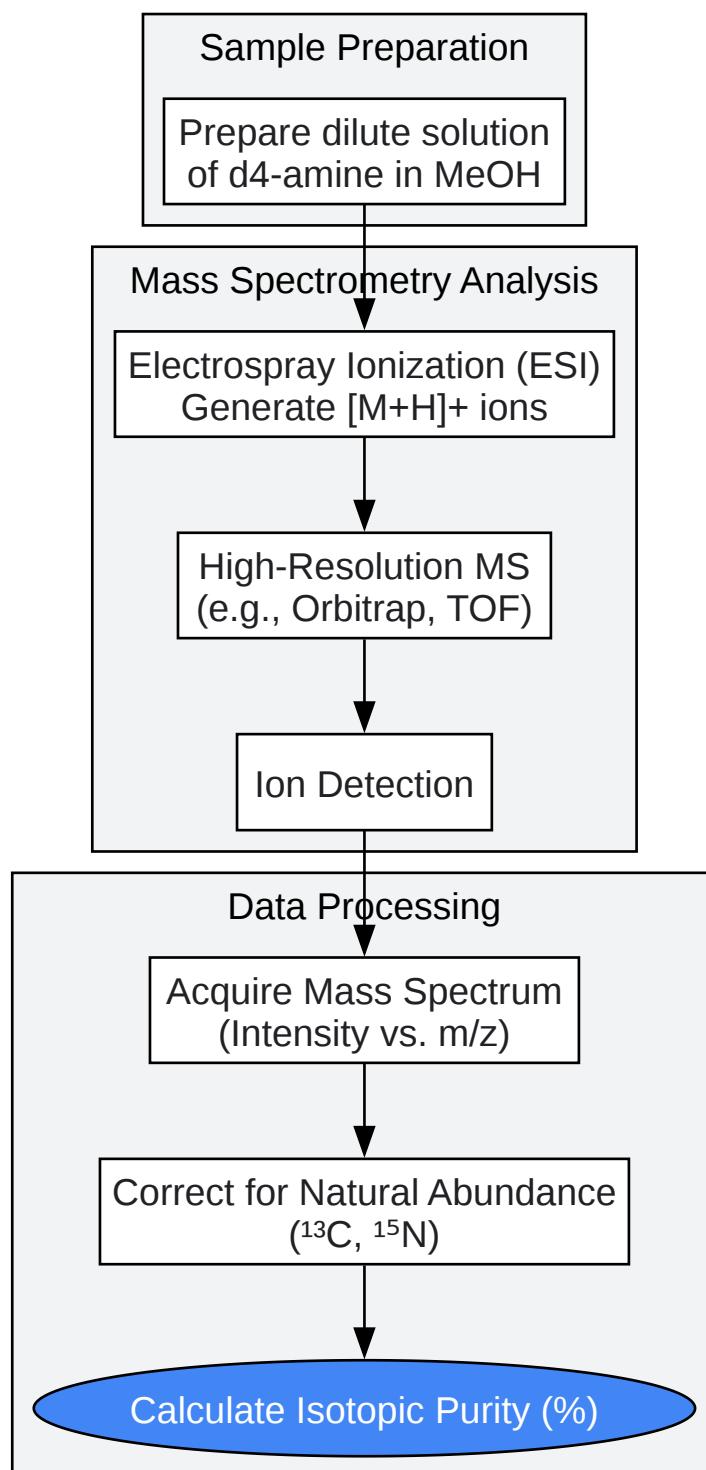
Experimental Protocols for Isotopic Analysis

The isotopic composition, purity, and site of labeling for **2-Cyclopropylethan-1-amine-d4** are confirmed using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass spectrometry is used to determine the isotopic distribution and quantify the level of deuterium incorporation. By comparing the ion intensities of the deuterated compound to any residual unlabeled material, the isotopic purity can be calculated.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **2-Cyclopropylethan-1-amine-d4** in a suitable volatile solvent (e.g., methanol or acetonitrile). Prepare a similar solution of the non-deuterated standard for comparison.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Infusion and Ionization:** Introduce the sample solution directly into the ESI source at a constant flow rate to generate protonated molecular ions, $[M+H]^+$. For this compound, the ions will be $[C_5H_{11}N+H]^+$ (m/z 86.096) and $[C_5H_7D_4N+H]^+$ (m/z 90.122).
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range, ensuring sufficient resolution to distinguish between the isotopologue peaks.
- **Data Analysis:**
 - Identify the peak corresponding to the d4-labeled molecular ion.
 - Measure the intensities of any peaks corresponding to d0, d1, d2, or d3 species.
 - Calculate the isotopic purity by expressing the intensity of the d4 peak as a percentage of the sum of intensities of all related isotopic species.
 - It is necessary to correct the raw data for the contribution of naturally abundant ^{13}C and ^{15}N isotopes, which can be done using the mass spectrum of the unlabeled compound as a reference.[6]

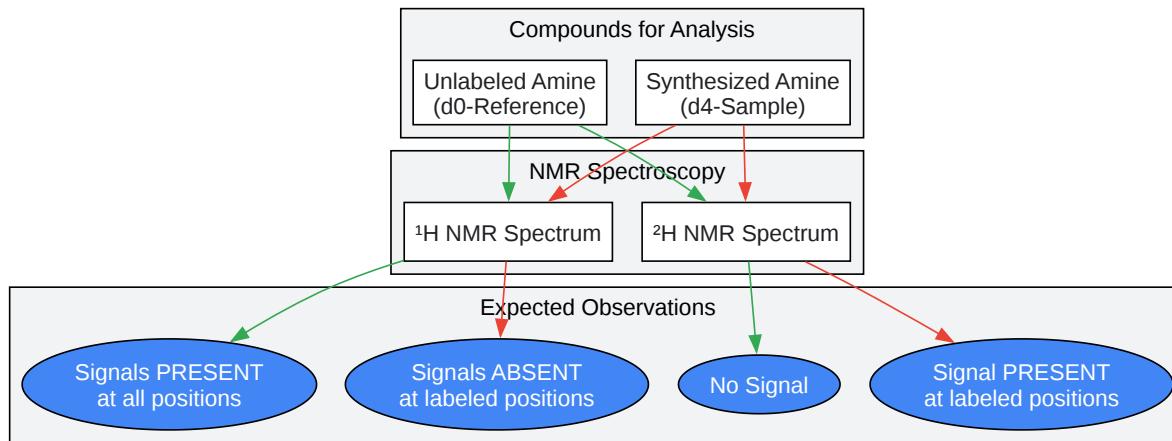
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Workflow for Isotopic Purity Analysis by Mass Spectrometry.

NMR spectroscopy is essential for confirming that the deuterium atoms are located at the intended positions within the molecule and for verifying the absence of protons at those sites.

Methodology:

- Sample Preparation: Dissolve a precise amount of the **2-Cyclopropylethan-1-amine-d4** sample in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) that does not have signals interfering with the analyte.
- ^1H NMR Analysis:
 - Acquire a standard proton NMR spectrum.
 - The absence or significant reduction (>98%) of signal intensity at the chemical shifts corresponding to the labeled positions confirms successful deuterium incorporation.^[7] The integration of any residual proton signals at these positions can be used to quantify the level of deuteration.
- ^2H (Deuterium) NMR Analysis:
 - Acquire a deuterium NMR spectrum. This experiment directly observes the ^2H nuclei.^{[8][9]}
 - A signal at the chemical shift corresponding to the labeled position provides direct evidence of deuteration at that specific site.
 - Quantitative ^2H NMR can be used to determine the D/H ratio at specific molecular sites.^[9]

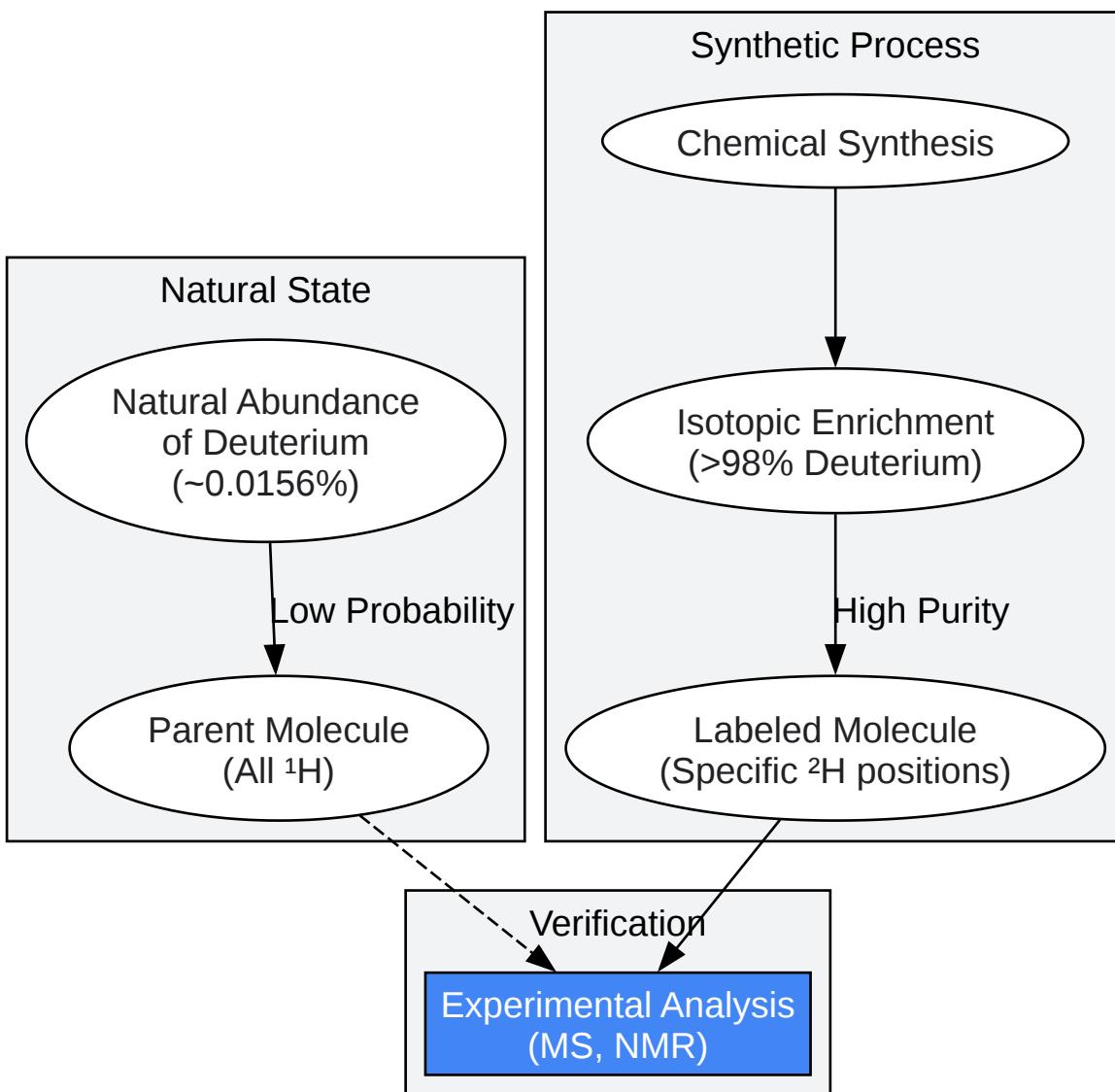


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Logical workflow for NMR analysis of deuterated compounds.

Conceptual Framework: Natural Abundance vs. Synthetic Enrichment

The following diagram illustrates the relationship between the low probability of finding a naturally occurring heavy isotope and the high degree of certainty for a synthetically labeled compound.

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Relationship between Natural Abundance and Synthetic Enrichment.

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